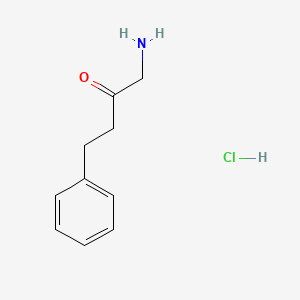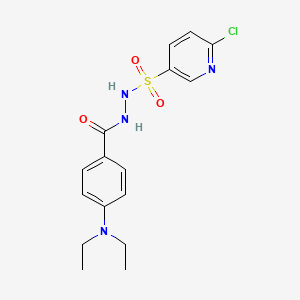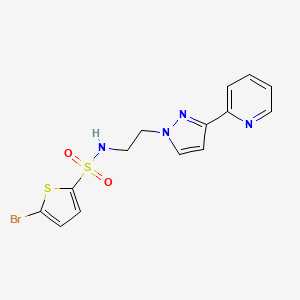
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of sulfonyl, phenyl, nitrophenyl, and thiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the thiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-(4-nitrophenyl)thiazole: Shares the thiazole and nitrophenyl groups but lacks the sulfonyl and acetamide functionalities.
4-(4-nitrophenyl)-1,3-thiazole-2-amine: Similar in structure but with an amine group instead of the acetamide linkage.
Uniqueness
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and nitrophenyl groups, along with the thiazole ring, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(25,26)15-8-2-12(3-9-15)10-17(22)20-18-19-16(11-27-18)13-4-6-14(7-5-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKKEMLJXQKDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2829691.png)
![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)

![3-(4-ethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2829695.png)


![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)


![ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2829709.png)
![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)
![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2829712.png)
